3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene
Description
Properties
IUPAC Name |
(1R,7S)-tricyclo[5.2.1.02,6]deca-3,8-diene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2/t7-,8+,9?,10?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECLRDQVFMWTQS-AFWXGSBKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C3CC2C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC2C1[C@H]3C[C@@H]2C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene, commonly known as chlordane, is a synthetic organic compound that has been extensively studied for its biological activity and toxicological profile. This compound is primarily recognized for its use as a pesticide, particularly in agricultural applications. However, its biological effects extend beyond pest control, impacting human health and environmental systems.
Chemical Structure and Properties
Chemical Formula: C10H12
Molecular Weight: 132.2023
CAS Registry Number: 933-60-8
The structure of this compound is characterized by a complex arrangement of carbon atoms with multiple stereocenters, which influences its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to disrupt endocrine functions and alter cellular signaling pathways. Studies have shown that this compound can affect the following systems:
- Endocrine Disruption: Chlordane has been implicated in altering hormone levels and disrupting normal endocrine functions. Its structural similarity to natural hormones allows it to bind to hormone receptors, leading to adverse physiological effects.
- Neurotoxicity: Research indicates that exposure to chlordane can result in neurotoxic effects due to its action on neurotransmitter systems. It has been associated with changes in behavior and neurological function in animal models.
Toxicological Studies
A variety of studies have assessed the toxicological impacts of this compound. Key findings include:
- Acute Toxicity: Acute exposure studies in rodents have established a lethal dose (LD50) indicating significant toxicity levels. The compound exhibits high acute toxicity via oral and dermal routes.
- Chronic Exposure Effects: Long-term exposure studies have revealed potential carcinogenic effects and reproductive toxicity. The International Agency for Research on Cancer (IARC) has classified chlordane as possibly carcinogenic to humans based on sufficient evidence from animal studies .
Case Studies
- Animal Studies: A study conducted by Khasawinah et al. (1989) observed hematological changes in rats exposed to varying concentrations of chlordane. The results indicated a no-observed-adverse-effect level (NOAEL) of 0.1 mg/m³ and a lowest-observed-adverse-effect level (LOAEL) of 1.0 mg/m³ for hepatocellular hypertrophy .
- Human Health Impact: Epidemiological studies have linked chlordane exposure with various health issues in humans, including increased rates of certain cancers and reproductive disorders. A cohort study revealed elevated risks for liver cancer among individuals with high exposure levels .
Data Summary Table
Comparison with Similar Compounds
exo-Tetrahydrodicyclopentadiene (JP-10)
1,4,5,6,7,8,8-Heptachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene (Heptachlor)
3a,4,7,7a-Tetrahydro-4,7-ethano-1H-isoindole-1,3(2H)-dione
(S)-4,7a-Dimethyl-2,3,7,7a-tetrahydro-6H-indene-1,5-dione
- Molecular Formula : C₁₁H₁₄O₂
- Structure : Methyl-substituted indene with two ketone groups .
- Key Properties :
- Applications : Building block for asymmetric synthesis of natural products .
Comparative Data Table
Key Findings and Implications
Structural Modifications Dictate Applications :
- Hydrogenation (JP-10) enhances fuel stability, while chlorination (Heptachlor) increases toxicity and environmental persistence .
- Ketone and methyl substituents enable pharmaceutical applications .
Thermodynamic Properties :
- The target compound exhibits a heat capacity of ~250 J/mol·K at 300 K, lower than JP-10 due to unsaturation .
Regulatory Considerations :
- Heptachlor’s ban highlights the impact of halogenation on regulatory status, contrasting with the unregulated status of the parent compound .
Synthetic Utility :
- Multi-component reactions (e.g., ) demonstrate the versatility of indene derivatives in constructing complex heterocycles .
Preparation Methods
Dimerization of 1,3-Cyclopentadiene
The thermal dimerization of 1,3-cyclopentadiene represents the most direct route to 3a,4,7,7a-tetrahydro-4,7-methano-1H-indene. This [4+2] cycloaddition reaction proceeds via a suprafacial-suprafacial interaction, forming the bicyclic structure with high stereoselectivity. Key thermodynamic parameters for this reaction, as reported by Lenz and Vaughan (1989), are summarized below :
| Parameter | Value | Conditions |
|---|---|---|
| Δ<sub>r</sub>H° | -195.7 kJ/mol | Gas phase, 298 K |
| Reaction Stoichiometry | 2 C<sub>5</sub>H<sub>6</sub> → C<sub>10</sub>H<sub>12</sub> |
The exothermic nature of this dimerization (−195.7 kJ/mol) favors product formation at elevated temperatures (150–200°C). Industrially, this process is conducted in continuous-flow reactors to mitigate side reactions such as polymerization. The product is typically purified via fractional distillation under reduced pressure (65°C at 14 mmHg) .
Dehydration of 5-Methyl-octahydro-4,7-methano-inden-5-ol
A patented synthesis route involves the acid-catalyzed dehydration of 5-methyl-octahydro-4,7-methano-inden-5-ol, yielding hexahydro-4,7-methano-indene isomers . The reaction mechanism proceeds via E1 elimination, with p-toluenesulfonic acid (PTSA) facilitating protonation of the hydroxyl group and subsequent carbocation formation:
Reaction Steps:
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Grignard Addition : Methyl magnesium bromide reacts with octahydro-4,7-methano-inden-5-one to form the tertiary alcohol (90% yield).
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Dehydration : PTSA in toluene at 120–135°C induces dehydration, producing a 9:1 mixture of 5-methylene-octahydro-4,7-methano-indene and 5-methyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methano-indene (92% yield).
Key spectral data for intermediates:
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5-Methyl-octahydro-4,7-methano-inden-5-ol : <sup>1</sup>H NMR (CDCl<sub>3</sub>) δ 2.58 (q, J=8.52 Hz, 1H), 1.32 (s, 3H).
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Hexahydro-4,7-methano-indene isomers : Boiling point 130°C at 80 mmHg.
Catalytic Hydrogenation of Hexahydro-4,7-methano-indene
Partial hydrogenation of hexahydro-4,7-methano-indene isomers over palladium catalysts provides a route to the tetrahydro derivative. Balci et al. (2013) demonstrated that hydrogenation of 2,3,3a,4,5,6-hexahydro-1H-indene over Pd/C in methanol yields a 68:32 mixture of octahydro-1H-indene and non-reduced starting material . Optimizing hydrogen pressure (1–3 atm) and temperature (25–50°C) enhances selectivity for the tetrahydro product.
Hydrogenation Conditions:
-
Catalyst: 5% Pd/C (w/w)
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Solvent: Methanol
-
Yield: 78% (combined)
Bromination-Dehydrobromination Sequence
A less conventional approach involves bromination followed by dehydrobromination. High-temperature bromination of octahydro-1H-4,7-methanoindene with molecular bromine generates allylic bromides, which undergo elimination to form unsaturated intermediates . Subsequent hydrogenation of these intermediates yields the tetrahydro product.
Typical Bromination Conditions:
-
Reagent: Br<sub>2</sub> (4 equiv.)
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Temperature: 80–100°C
-
Products: Tribromoindane (minor), tetrabromides (major)
Asymmetric Synthesis via Meyers’ Bicyclic Lactam Methodology
Meyers’ chiral auxiliary approach enables enantioselective synthesis of angularly substituted derivatives. While primarily used for hydrindenones, this methodology adapts to bridged systems through strategic functional group interconversions . Critical steps include:
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Quaternization : Methylation of bicyclic lactam templates introduces stereochemical control.
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Reductive Alkylation : Generates 1,4-diketone intermediates.
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Aldol Cyclization : Forms the bicyclic framework.
Key Intermediate :
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(6R)-Methylated lactam*: Purified via silica gel chromatography (isooctane/EtOAc 7:3).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
